![molecular formula C15H13FO3 B1422133 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol CAS No. 1261975-80-7](/img/structure/B1422133.png)
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol
Overview
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol is a chemical compound with the CAS Number: 1261975-80-7 . Its IUPAC name is ethyl 3-fluoro-2’-hydroxy [1,1’-biphenyl]-4-carboxylate . The compound has a molecular weight of 260.26 .
Molecular Structure Analysis
The InChI code for 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol is 1S/C15H13FO3/c1-2-19-15(18)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)17/h3-9,17H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol has a molecular weight of 260.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Anaerobic Transformation Studies
Research by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols as analogues. This study is significant for understanding the biochemical pathways and potential environmental implications of phenolic compound transformations (Genthner, Townsend, & Chapman, 1989).
Crystallography and Material Science
Li, Shen, and Zhang (2015) synthesized a compound similar to 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol and determined its crystal structure, which is crucial for the development of fluoro-containing materials and polymers (Li, Shen, & Zhang, 2015).
Antioxidant Activity Analysis
Chen et al. (2020) investigated the antioxidant activities of phenolic acids, which is relevant to understanding the potential health benefits and chemical properties of compounds like 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol (Chen et al., 2020).
Environmental Bioremediation
Chhaya and Gupte (2013) explored the use of laccase in the bioremediation of Bisphenol A, a compound structurally related to 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol. Their findings are important for environmental cleanup and pollution reduction strategies (Chhaya & Gupte, 2013).
Chemoselective Polymerization
Uyama et al. (1998) found that phenolic compounds can be selectively reacted in polymerization processes, which is relevant for creating polymers with specific functional groups and applications (Uyama et al., 1998).
properties
IUPAC Name |
ethyl 2-fluoro-4-(2-hydroxyphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-15(18)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)17/h3-9,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFVYXAWIBRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683620 | |
Record name | Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-80-7 | |
Record name | Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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